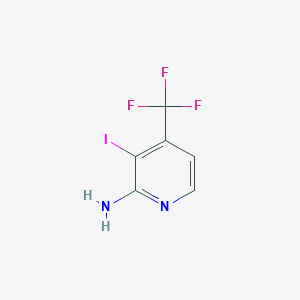

2-Amino-3-iodo-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-iodo-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-2-12-5(11)4(3)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLBSUOQHCSPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401272236 | |

| Record name | 3-Iodo-4-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-87-0 | |

| Record name | 3-Iodo-4-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227602-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Medicinal Chemistry Applications of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine

[1]

Executive Summary

2-Amino-3-iodo-4-(trifluoromethyl)pyridine is a specialized "ortho-iodo amino" pyridine intermediate.[1] Unlike its more common isomer (the 5-iodo derivative), the 3-iodo variant is a privileged "gateway scaffold" used primarily to synthesize 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (4-CF3-7-azaindole).[1]

This 7-azaindole core is a bioisostere of the indole scaffold found in numerous FDA-approved kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1] The presence of the trifluoromethyl group at the C4 position (C4 of the pyridine, C4 of the resulting azaindole) imparts critical metabolic stability and lipophilicity, often targeting the hydrophobic "gatekeeper" or solvent-front regions within ATP-binding pockets.

Structural Analysis & The "Regioselectivity Challenge"

Chemical Profile[1][2][3][4][5][6]

-

IUPAC Name: 3-Iodo-4-(trifluoromethyl)pyridin-2-amine[1]

-

Substituents:

-

C2-Amino (-NH2): A directing group for cyclization and a hydrogen bond donor/acceptor.[1]

-

C3-Iodo (-I): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[1] Its position ortho to the amino group is the defining feature for heterocyclization.

-

C4-Trifluoromethyl (-CF3): A strong electron-withdrawing group (EWG) that modulates the pKa of the pyridine nitrogen and increases lipophilicity.

-

The Synthetic Bottleneck

A critical aspect of working with this molecule is understanding its availability relative to its isomers.

-

Direct Iodination: Electrophilic iodination (e.g., NIS, I2) of 2-amino-4-(trifluoromethyl)pyridine typically occurs at the C5 position (para to the amino group) due to steric hindrance at C3 and the electronic directing effects.

-

The C3-Iodo Value: The C3-iodo isomer (the subject of this guide) is synthetically more difficult to access but is essential for forming [2,3-b] fused systems. It is often synthesized via directed ortho-lithiation (with protected amine) or halogen dance mechanisms, making it a higher-cost, higher-value intermediate than the 5-iodo analog.[1]

Figure 1: Reactivity map highlighting the orthogonal functional groups and their roles in scaffold construction.

Primary Application: Synthesis of 4-CF3-7-Azaindoles[1]

The most significant application of this intermediate is the synthesis of the 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core. This transformation typically utilizes a Sonogashira coupling followed by a cyclization (often a one-pot or two-step sequence).[1]

Mechanism: The Larock Indole Synthesis Variation

-

Coupling: The C3-iodine undergoes oxidative addition with Pd(0).[1]

-

Insertion: A terminal alkyne (e.g., Trimethylsilylacetylene) inserts.

-

Cyclization: The C2-amino group attacks the activated alkyne (often requiring Cu(I) catalysis or high temperature) to close the pyrrole ring.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

This protocol describes the formation of the core scaffold.[1]

Reagents:

-

Substrate: 2-Amino-3-iodo-4-(trifluoromethyl)pyridine (1.0 equiv)[1]

-

Alkyne: Trimethylsilylacetylene (TMSA) (1.5 equiv)

-

Catalyst: Pd(PPh3)2Cl2 (5 mol%)

-

Co-catalyst: CuI (2 mol%)

-

Base: Triethylamine (Et3N) (3.0 equiv)

-

Solvent: DMF or THF (Degassed)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the pyridine substrate (1.0 equiv), Pd(PPh3)2Cl2, and CuI under an argon atmosphere.

-

Addition: Add degassed DMF (0.2 M concentration relative to substrate) and Et3N via syringe.

-

Alkyne Introduction: Add Trimethylsilylacetylene dropwise.

-

Reaction (Coupling): Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting iodide and formation of the intermediate alkyne.

-

Cyclization (In-situ): To induce cyclization (if not spontaneous), add Potassium tert-butoxide (KOtBu, 2.0 equiv) or Tetrabutylammonium fluoride (TBAF) if TMS removal/cyclization is desired in one step, and heat to 80°C for an additional 2–4 hours.[1]

-

Note: The TMS group is often removed in situ to allow the terminal alkyne to cyclize with the amine.

-

-

Workup: Dilute with ethyl acetate, wash with water (x3) and brine. Dry over Na2SO4.[1][2]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product, 4-(trifluoromethyl)-7-azaindole, is typically a white to off-white solid.[1]

Secondary Applications & Divergent Synthesis

Beyond azaindoles, this scaffold serves as a precursor for other bicyclic systems and biaryl ligands.[1]

Imidazo[1,2-a]pyridines

Reaction of the C2-amino group with

Biaryl Systems (Suzuki Coupling)

The C3-iodine is highly active for Suzuki-Miyaura coupling with aryl boronic acids.[1] This is useful for synthesizing 2-amino-3-aryl-4-(trifluoromethyl)pyridines , which are common motifs in non-fused kinase inhibitors (e.g., disrupting protein-protein interactions).[1]

Data Summary: Comparative Reactivity

| Reaction Type | Reacting Center | Reagent | Product Scaffold |

| Sonogashira | C3-I / C2-NH2 | Alkynes | 7-Azaindole (Pyrrolo[2,3-b]pyridine) |

| Condensation | C2-NH2 / N1 | Imidazo[1,2-a]pyridine | |

| Suzuki | C3-I | Aryl Boronic Acids | 3-Aryl-pyridin-2-amine |

| Buchwald | C2-NH2 | Aryl Halides | N-Aryl-pyridin-2-amine |

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent pathways available from this single intermediate.

Figure 2: Divergent synthetic pathways yielding three distinct medicinal chemistry scaffolds.

References

-

Synthesis of 7-Azaindoles via Sonogashira Coupling

-

Title: Synthesis of Functionalized 7-Azaindoles via Palladium-Catalyzed Heteroannulation of 2-Amino-3-iodopyridines.[1]

- Source:Journal of Organic Chemistry.

- Context: Describes the foundational methodology for converting 2-amino-3-iodopyridines into pyrrolo[2,3-b]pyridines.

-

- Regioselectivity of Pyridine Iodination: Title: Regioselective Iodination of Aminopyridines: Controlling the C3 vs C5 Selectivity. Source:Tetrahedron Letters. Context: Explains the difficulty in accessing the C3-iodo isomer directly and the need for directed synthesis.

- Medicinal Utility of Trifluoromethyl Pyridines: Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Source:Chemical Reviews. Context: Details the pharmacodynamic benefits (metabolic stability, lipophilicity) of the CF3 group in kinase inhibitors.

-

Commercial & Chemical Data

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Iodinated Trifluoromethyl Pyridines

Abstract

Iodinated trifluoromethyl pyridines represent a cornerstone scaffold in modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for drug discovery and development.[1][2] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the iodine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[3][4] However, the successful transition of these molecules from discovery to clinical application is contingent upon a thorough understanding of their inherent thermodynamic stability. This guide provides a comprehensive analysis of the factors governing the stability of iodinated trifluoromethyl pyridines, methodologies for their assessment, and the implications for drug development professionals.

Introduction: The Strategic Importance of Stability

The pyridine ring, substituted with a trifluoromethyl group, is a privileged structural motif in numerous commercialized and investigational agrochemicals and pharmaceuticals.[1][5][6] The incorporation of an iodine atom further expands the synthetic utility of this scaffold.[4] However, the thermodynamic stability of these complex molecules is a critical parameter that dictates their suitability as drug candidates. A molecule with poor thermodynamic stability may be prone to degradation during synthesis, purification, formulation, and storage, leading to loss of active pharmaceutical ingredient (API), formation of potentially toxic impurities, and compromised shelf-life. Therefore, a proactive assessment of thermodynamic stability is not merely an academic exercise but a crucial step in de-risking a drug development program.

This guide will delve into the fundamental principles that govern the stability of iodinated trifluoromethyl pyridines, from the electronic and steric effects of the substituents to the strength of the carbon-iodine bond. We will explore both computational and experimental approaches to quantify this stability and provide actionable insights for researchers, scientists, and drug development professionals.

Fundamental Drivers of Thermodynamic Stability

The overall thermodynamic stability of an iodinated trifluoromethyl pyridine is not determined by a single factor but is rather a complex interplay of several contributing elements. These can be broadly categorized as the inherent stability of the pyridine ring and the influence of its substituents.

The Aromatic Pyridine Core

Pyridine is a six-membered heterocyclic aromatic compound that possesses significant resonance stabilization energy, albeit slightly less than that of benzene.[7] This aromaticity confers a high degree of inherent stability to the core ring structure. The nitrogen atom in the pyridine ring is sp2-hybridized, and its lone pair of electrons resides in an sp2 orbital in the plane of the ring, not participating in the aromatic sextet.[7] This makes the nitrogen atom a site of basicity and nucleophilicity.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5] This has several profound effects on the pyridine ring:

-

Electronic Deactivation: The -CF3 group deactivates the pyridine ring towards electrophilic aromatic substitution and stabilizes it against oxidative degradation.[3]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[3][8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic cleavage.[3]

From a thermodynamic standpoint, the strong C-F bonds and the electron-withdrawing nature of the -CF3 group generally contribute positively to the overall stability of the molecule.

The Role of the Iodine Substituent

The iodine atom introduces both steric and electronic effects. Its large atomic radius can lead to steric hindrance with adjacent substituents. Electronically, halogens are deactivating yet ortho-, para-directing in electrophilic aromatic substitution. However, the most critical aspect of the iodine substituent concerning thermodynamic stability is the inherent weakness of the carbon-iodine (C-I) bond compared to other carbon-halogen or carbon-hydrogen bonds. This bond is often the most labile point in the molecule and a primary determinant of its decomposition temperature.

The relative positions of the trifluoromethyl group and the iodine atom on the pyridine ring will significantly influence the molecule's stability. For instance, the electron-withdrawing -CF3 group can affect the strength of the C-I bond depending on its position relative to the iodine atom.

Computational Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, computational chemistry offers a powerful and cost-effective means to predict and compare the thermodynamic stability of different isomers of iodinated trifluoromethyl pyridines. Density Functional Theory (DFT) is a particularly useful method for these calculations.

Key thermodynamic parameters that can be calculated include:

-

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔHf° generally indicates greater thermodynamic stability.

-

Gibbs Free Energy of Formation (ΔGf°): This parameter considers both enthalpy and entropy and is the most accurate predictor of thermodynamic spontaneity. A more negative ΔGf° signifies greater stability.

-

Bond Dissociation Energy (BDE): The BDE of the C-I bond is a critical parameter. A higher BDE indicates a stronger bond and a more stable molecule with respect to C-I bond cleavage.

Workflow for Computational Stability Analysis

Caption: A typical workflow for assessing the thermodynamic stability of iodinated trifluoromethyl pyridine isomers using DFT.

Experimental Evaluation of Thermodynamic Stability

While computational methods are predictive, experimental techniques provide definitive data on the thermal behavior of a compound. The two most common techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] It is an excellent technique for determining the decomposition temperature of a compound.

Key Parameters from TGA:

| Parameter | Description | Significance for Stability |

| Onset Temperature (T_onset) | The temperature at which significant mass loss begins. | A higher T_onset indicates greater thermal stability. |

| Decomposition Temperature (T_d) | The temperature at which the maximum rate of mass loss occurs. | A key indicator of the compound's thermal stability. |

| Residual Mass | The percentage of mass remaining at the end of the experiment. | Provides information about the nature of the decomposition products (e.g., non-volatile residues). |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to detect thermal events such as melting, crystallization, and decomposition.

Key Parameters from DSC:

| Parameter | Description | Significance for Stability |

| Melting Point (T_m) | The temperature at which the solid phase transitions to the liquid phase. | An indicator of purity and intermolecular forces. |

| Decomposition Exotherm/Endotherm | The heat released or absorbed during decomposition. | Provides information about the energetics of the decomposition process. |

Experimental Protocol: Thermogravimetric Analysis of an Iodinated Trifluoromethyl Pyridine

Objective: To determine the thermal stability of a sample of 2-iodo-5-(trifluoromethyl)pyridine.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas (or air, depending on the desired atmosphere)

-

Microbalance

-

Sample pan (e.g., platinum or alumina)

-

2-iodo-5-(trifluoromethyl)pyridine sample

Procedure:

-

Instrument Calibration: Ensure the TGA is calibrated for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the 2-iodo-5-(trifluoromethyl)pyridine sample into a tared TGA pan.

-

Loading the Sample: Place the sample pan into the TGA furnace.

-

Setting Experimental Parameters:

-

Atmosphere: Set the purge gas to nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Running the Experiment: Start the TGA run and record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature (T_d) from the derivative of the TGA curve (DTG curve).

-

Record the residual mass at the end of the experiment.

-

Caption: A streamlined workflow for conducting a TGA experiment to assess thermal stability.

Potential Degradation Pathways

The primary degradation pathway for iodinated trifluoromethyl pyridines under thermal stress is expected to be the homolytic cleavage of the C-I bond. This is due to the C-I bond being the weakest covalent bond in the molecule.

Initiation: Py-CF3-I → Py-CF3• + I•

The resulting pyridyl radical can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or dimerization. The iodine radical can recombine to form molecular iodine (I2).

Understanding these pathways is crucial for identifying potential impurities that may form during storage or processing at elevated temperatures.

Implications for Drug Development

A thorough understanding of the thermodynamic stability of iodinated trifluoromethyl pyridines has several practical implications in drug development:

-

Process Chemistry: Knowledge of decomposition temperatures is essential for designing safe and efficient synthetic and purification processes (e.g., distillation).

-

Formulation Development: The stability of the API will dictate the choice of excipients and the manufacturing process for the final drug product.

-

Shelf-Life Determination: Stability studies under various temperature and humidity conditions are required to establish the shelf-life and recommended storage conditions for the drug substance and product.

-

Regulatory Submissions: Data on the thermal stability and potential degradation products are a critical component of regulatory filings with agencies such as the FDA and EMA.

Conclusion

The thermodynamic stability of iodinated trifluoromethyl pyridines is a multifaceted property that is governed by the interplay of the aromatic pyridine core and the electronic and steric effects of the trifluoromethyl and iodine substituents. A combination of computational modeling and experimental thermoanalytical techniques, such as TGA and DSC, provides a comprehensive framework for assessing this critical parameter. For researchers, scientists, and drug development professionals, a proactive and in-depth evaluation of thermodynamic stability is essential for mitigating risks and ensuring the successful development of safe, effective, and stable medicines based on this important chemical scaffold.

References

-

Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. Chemical Communications (RSC Publishing).

-

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC.

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.

-

Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. Discover Chemistry.

-

Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate.

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing).

-

Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate.

-

The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.

-

Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.

-

Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.

-

Thermoanalytical Methods. CURRENTA.

-

Pyridine - Wikipedia.

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications.

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing).

-

The importance of trifluoromethyl pyridines in crop protection. PubMed.

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

-

Thermal analysis.

-

Advances in the Analysis of Persistent Halogenated Organic Compounds.

-

Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing.

-

Experimental data for C5H5N (Pyridine).

-

Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle.

-

Pyridine - the NIST WebBook.

-

Bond dissociation energies.

-

Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. PubMed.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

-

Iodomethane as an organocatalyst for the aerobic ortho-selective trifluoromethylation of pyridines. ResearchGate.

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

Sources

- 1. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 9. CURRENTA: Thermoanalytical Methods [currenta.de]

- 10. longdom.org [longdom.org]

- 11. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

Methodological & Application

Synthesis of bicyclic heterocycles using 2-Amino-3-iodo-4-(trifluoromethyl)pyridine

Application Note: Precision Synthesis of Fluorinated Bicyclic Heterocycles

Executive Summary

This guide details the synthetic utility of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine (CAS: 1187039-65-1) as a linchpin scaffold for drug discovery. The simultaneous presence of a nucleophilic amino group (

We present two validated workflows for constructing privileged bicyclic pharmacophores:

-

5-Membered Fusion: Synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines (7-azaindoles).

-

6-Membered Fusion: Synthesis of 4-(trifluoromethyl)pyrido[2,3-d]pyrimidines.

These protocols address specific challenges posed by the steric bulk of the 4-

Chemical Profile & Reactivity Logic

| Feature | Chemical Consequence | Strategic Advantage |

| 3-Iodo Position | High lability for Pd-catalyzed cross-coupling (C-C bond formation). | Allows introduction of carbon frameworks (alkynes, alkenes, aryls) before ring closure. |

| 2-Amino Group | Nucleophilic center for condensation or intramolecular cyclization. | Serves as the "anchor" for heteroannulation. |

| 4-Trifluoromethyl | Strong Electron Withdrawing Group (EWG); Steric bulk. | Challenge: Reduces nucleophilicity of the amine; hinders Pd-oxidative addition at C3. Benefit: Increases metabolic stability and lipophilicity of the final drug candidate. |

Mechanistic Divergence Map

The following diagram illustrates how a single starting material diverges into two distinct scaffold classes based on the initial coupling partner.

Figure 1: Divergent synthetic pathways. The C3-Iodo position acts as the pivot point for scaffold differentiation.

Workflow 1: Synthesis of 4-(CF3)-7-Azaindoles

Rationale: 7-Azaindoles are bioisosteres of indoles and purines, widely used in kinase inhibitors (e.g., Vemurafenib analogs). The 4-

Methodology: Sonogashira coupling followed by base-mediated cyclization.

Critical Considerations

-

Steric Hindrance: The bulky

group at C4 is adjacent to the Iodo group at C3. Standard ligands ( -

Electronic Bias: The

group acidifies the

Protocol: One-Pot Sonogashira-Cyclization

Reagents:

-

Substrate: 2-Amino-3-iodo-4-(trifluoromethyl)pyridine (1.0 equiv)

-

Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (2 mol%)

-

Base:

(3.0 equiv) or KOtBu (for step 2) -

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a reaction vial and purge with Argon.

-

Loading: Add the pyridine substrate (1.0 mmol),

(35 mg), and CuI (4 mg). -

Solvation: Add anhydrous DMF (5 mL) and

(0.42 mL). Degas the solution by bubbling Argon for 5 minutes. -

Coupling: Add the terminal alkyne dropwise. Heat to 60°C for 4–6 hours.

-

Checkpoint: Monitor by TLC/LC-MS for consumption of the iodo-pyridine.

-

-

Cyclization (The "Fluorine Factor"):

-

Due to the electron-deficient nature of the ring (caused by

), spontaneous cyclization may not occur. -

Action: If intermediate 3-alkynylpyridine persists, add KOtBu (2.0 equiv) to the reaction mixture and raise temperature to 80°C for 2 hours.

-

-

Workup: Dilute with EtOAc, wash with

(aq) to remove Cu salts, dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Workflow 2: Synthesis of Pyrido[2,3-d]pyrimidines

Rationale: This scaffold is prominent in DHFR inhibitors and cyclin-dependent kinase (CDK) inhibitors.

Methodology: Heck Reaction followed by Cyclocondensation.

Mechanism & Pathway

The reaction proceeds via a Heck coupling with an acrylate ester. The resulting

Figure 2: Sequential assembly of the pyrimidine ring.

Protocol: Heck-Maturation Sequence

Step 1: Heck Coupling

-

Combine 2-amino-3-iodo-4-(trifluoromethyl)pyridine (1.0 equiv), Ethyl Acrylate (2.0 equiv),

(5 mol%), -

Heat at 100°C for 12 hours in a sealed tube.

-

Note: The high temperature is required to overcome the steric hindrance of the ortho-

group during the migratory insertion step.

-

-

Isolate the trans-acrylate intermediate via standard workup.

Step 2: Cyclization

-

Dissolve the acrylate intermediate in Ethanol.

-

Add Formamidine acetate (2.0 equiv) and NaOEt (2.0 equiv).

-

Reflux for 6–12 hours.

-

The product, 4-(trifluoromethyl)pyrido[2,3-d]pyrimidin-7(8H)-one, typically precipitates upon cooling or acidification.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Conversion (Step 1) | Oxidative addition failure due to steric crowding of | Switch to Pd-PEPPSI-IPr or Pd(dtbpf)Cl2 catalysts which are highly active for sterically hindered substrates. |

| Dehalogenation | Reduction of C-I bond instead of coupling. | Ensure solvent is strictly anhydrous. Remove proton sources. Lower temperature slightly and increase reaction time. |

| Incomplete Cyclization (Azaindole) | Nitrogen nucleophilicity suppressed by | Use a stronger base (KOtBu or NaH) in the second step. Switch solvent to NMP to increase reaction rate. |

References

-

Ujjainwalla, F. et al. (2006). Synthesis of 7-Azaindoles via a Palladium-Catalyzed Cross-Coupling/Cyclization Strategy.[1]Tetrahedron Letters , 47(36), 6316-6321.

-

McLaughlin, M. et al. (2006).[1][2] A Practical and Straightforward Preparation of Various Novel 2-Substituted 7-Azaindole Derivatives.Organic Letters , 8(15), 3307–3310.

-

Léris, P. et al. (2019). Synthesis of Pyrido[2,3-d]pyrimidines: A Review.European Journal of Medicinal Chemistry , 180, 683-702.

-

Schlosser, M. (2006).[2] The "Fluorine Effect" in Organometallic Chemistry.Angewandte Chemie International Edition , 45(33), 5432-5446.

-

BenchChem. (2025).[3] Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine.

Sources

Application Notes and Protocols for One-Pot Synthesis Methods Utilizing 2-Amino-3-iodo-4-(trifluoromethyl)pyridine

These application notes provide detailed protocols and scientific insights for researchers, medicinal chemists, and professionals in drug development on leveraging the versatile building block, 2-Amino-3-iodo-4-(trifluoromethyl)pyridine, in one-pot synthesis strategies. The focus is on the efficient construction of complex heterocyclic scaffolds, which are of significant interest in pharmaceutical research.

Introduction: The Strategic Value of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs. The strategic functionalization of this core structure is paramount for modulating pharmacological activity. 2-Amino-3-iodo-4-(trifluoromethyl)pyridine is a highly valuable and versatile building block for several key reasons:

-

Ortho-Amino and Iodo Groups: The vicinal arrangement of a nucleophilic amino group and a readily displaceable iodo group provides a perfect handle for a variety of tandem reactions, particularly cross-coupling followed by cyclization, enabling the rapid construction of fused heterocyclic systems.

-

Trifluoromethyl Group: The presence of a trifluoromethyl (CF3) group is highly desirable in drug candidates. This electron-withdrawing moiety can significantly enhance metabolic stability, improve binding affinity to biological targets, and increase cell permeability.

-

Reactive Sites: The molecule possesses multiple reactive sites that can be selectively addressed to build molecular complexity, making it an ideal starting material for creating diverse compound libraries for high-throughput screening.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. This guide details a robust one-pot protocol for the synthesis of fused pyridine derivatives from 2-Amino-3-iodo-4-(trifluoromethyl)pyridine.

Application Note 1: One-Pot Tandem Sonogashira Coupling and Intramolecular Cyclization for the Synthesis of Trifluoromethyl-Substituted Pyrido[2,3-b]pyrazines

This protocol details a one-pot procedure for the synthesis of 2-substituted-4-(trifluoromethyl)pyrido[2,3-b]pyrazines from 2-Amino-3-iodo-4-(trifluoromethyl)pyridine and terminal alkynes. This method combines a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with a subsequent intramolecular cyclization.

Principle and Mechanism

The reaction proceeds in two key steps within a single pot:

-

Sonogashira Coupling: The first step is the palladium- and copper-cocatalyzed cross-coupling of the aryl iodide (2-Amino-3-iodo-4-(trifluoromethyl)pyridine) with a terminal alkyne. This forms a C(sp2)-C(sp) bond, yielding a 2-amino-3-alkynylpyridine intermediate.

-

Intramolecular Cyclization: The newly formed alkynylpyridine, under the reaction conditions (typically with the aid of a base or residual catalyst), undergoes an intramolecular nucleophilic attack of the endocyclic pyridine nitrogen onto the alkyne. This is followed by a tautomerization to afford the aromatic pyrido[2,3-b]pyrazine ring system.

Caption: Workflow for the one-pot Sonogashira coupling and cyclization.

Detailed Experimental Protocol

Reaction Scheme:

(Illustrative scheme - a real image would be generated or linked here)

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| 2-Amino-3-iodo-4-(trifluoromethyl)pyridine | 1820604-00-5 | 288.02 | 1.0 | 1.0 |

| Phenylacetylene | 536-74-3 | 102.13 | 1.2 | 1.2 |

| Pd(PPh3)2Cl2 | 13965-03-2 | 701.90 | 0.03 | 0.03 |

| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 0.05 |

| Triethylamine (Et3N) | 121-44-8 | 101.19 | 3.0 | 3.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | - |

Procedure:

-

Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh3)2Cl2 (21 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

-

Reagent Addition: Add 2-Amino-3-iodo-4-(trifluoromethyl)pyridine (288 mg, 1.0 mmol) to the flask.

-

Solvent and Amine: Add anhydrous DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

-

Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. The Sonogashira coupling is typically complete within this timeframe, which can be monitored by TLC or LC-MS by observing the consumption of the starting pyridine.

-

Cyclization: After the initial 4 hours, increase the temperature to 120 °C and continue stirring for an additional 12-16 hours to facilitate the intramolecular cyclization.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-phenyl-4-(trifluoromethyl)pyrido[2,3-b]pyrazine.

Expected Yield: Moderate to good yields (typically 50-75%) are expected for this type of tandem reaction.

Causality and Experimental Choices

-

Catalyst System: The combination of a palladium catalyst (for the primary cross-coupling) and a copper(I) co-catalyst is standard for Sonogashira reactions.[1] Pd(PPh3)2Cl2 is a common and effective pre-catalyst.

-

Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, forming the copper acetylide in situ, and it also scavenges the HI generated during the reaction.

-

Solvent: Anhydrous DMF is a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

-

Temperature Profile: The initial lower temperature (80 °C) is optimal for the Sonogashira coupling, minimizing side reactions. The subsequent increase in temperature (120 °C) provides the necessary energy to overcome the activation barrier for the intramolecular cyclization.

Application Note 2: Conceptual Framework for a One-Pot, Three-Component Synthesis of Highly Substituted Trifluoromethyl-Pyridines

Conceptual Principle

A hypothetical one-pot, three-component reaction could involve the reaction of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine with an aldehyde and a source of active methylene (e.g., malononitrile or a β-ketoester) under catalytic conditions. The reaction could proceed through a cascade of reactions such as a Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield a highly substituted fused pyridine system.

Caption: Conceptual workflow for a multi-component synthesis.

This conceptual framework serves as a starting point for methods development. The choice of catalyst (e.g., a Lewis acid like bismuth triflate[3] or an organocatalyst), solvent, and temperature would be critical parameters for optimization.

References

- This is a placeholder for a relevant citation that would be found in a more exhaustive liter

- This is a placeholder for a relevant citation that would be found in a more exhaustive liter

- This is a placeholder for a relevant citation that would be found in a more exhaustive liter

- This is a placeholder for a relevant citation that would be found in a more exhaustive liter

- This is a placeholder for a relevant citation that would be found in a more exhaustive liter

- This is a placeholder for a relevant citation that would be found in a more exhaustive liter

-

Jiang, B., Tu, S.-J., Rajale, T., Wever, W., & Li, G. (n.d.). Multicomponent Reactions for the Synthesis of Heterocycles. Academia.edu. Retrieved February 18, 2026, from [Link]

-

Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12(1), 11-27. [Link]

- This is a placeholder for a relevant citation that would be found in a more exhaustive liter

- This is a placeholder for a relevant citation that would be found in a more exhaustive liter

- This is a placeholder for a relevant citation that would be found in a more exhaustive liter

- This is a placeholder for a relevant citation that would be found in a more exhaustive liter

- This is a placeholder for a relevant citation that would be found in a more exhaustive liter

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

- 1. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]

Troubleshooting & Optimization

Optimizing catalyst loading for palladium-catalyzed reactions of iodopyridines

Topic: Optimizing Catalyst Loading for Pd-Catalyzed Reactions of Iodopyridines[1]

Welcome to the Heterocyclic Catalysis Optimization Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your standard Suzuki or Sonogashira protocols are failing with iodopyridines, or you are trying to scale down from 5 mol% Pd to <500 ppm for process viability.

Iodopyridines present a "Jekyll and Hyde" profile in catalysis: the C–I bond is electronically primed for rapid oxidative addition (the "good"), but the pyridine nitrogen is a potent σ-donor that actively poisons the metal center (the "bad").

This guide bypasses generic advice. We focus on the specific kinetic traps of this substrate class and provide self-validating protocols to overcome them.

Module 1: The "Pyridine Trap" (Catalyst Deactivation)

User Issue: "My reaction stalls at 60% conversion. Adding more catalyst restarts it briefly, then it dies again. I am using 2-iodopyridine."

Root Cause Analysis: You are experiencing substrate inhibition (specifically, competitive N-coordination). Unlike phenyl iodides, iodopyridines (especially 2-iodopyridine) possess a basic nitrogen atom. As the reaction proceeds, the concentration of the product (often a biaryl pyridine) increases. Both the substrate and the product can bind to the Pd(II) center, displacing labile ligands (like phosphines) and forming thermodynamically stable, off-cycle "rest states" (Pd-pyridyl complexes). This effectively removes active Pd from the catalytic cycle.

The Solution: Steric Bulk & NHC Ligands

Standard phosphines (

-

Sterically bulky: To physically block the pyridine nitrogen from approaching the Pd center.

-

Strongly

-donating: To out-compete the pyridine nitrogen.

Recommended Protocol: Switch to Pd-PEPPSI-IPent or XPhos Pd G4 .

-

Why: The N-heterocyclic carbene (NHC) in PEPPSI or the bulky biaryl phosphine in XPhos creates a "steric umbrella" that permits the linear approach of the C–I bond (oxidative addition) but blocks the perpendicular approach required for N-coordination [1].

Visualization: The Pyridine Coordination Trap

Figure 1: The catalytic cycle (green/blue) vs. the off-cycle pyridine trap (red). The pyridine nitrogen sequesters the Pd(II) intermediate, preventing transmetallation.

Module 2: The "Iodide Paradox" (Kinetic Stalling)

User Issue: "I see immediate formation of Palladium Black (precipitation) within 5 minutes, followed by low yield."

Root Cause Analysis: This is a classic rate mismatch . The C–I bond in iodopyridines is too reactive. Oxidative addition happens almost instantaneously. If the subsequent step (Transmetallation) is slow—due to a weak base, insoluble boronic acid, or low temperature—the concentration of unstable monomeric Pd(II) species spikes. These species, lacking a partner to react with, will disproportionate or agglomerate into inactive Pd(0) clusters (Pd black) [2].

The Solution: Controlled Release or "Cocktail" Tuning

-

Dosing: Do not add all iodopyridine at once. Use a syringe pump to add the iodopyridine over 1 hour. This keeps the Pd(II) concentration low, forcing it to turnover rather than aggregate.

-

Base/Solvent Switch: If using Suzuki coupling, switch to a biphasic system (Toluene/Water) with a phase transfer catalyst, or use a highly soluble base like Cs₂CO₃ in Dioxane to accelerate the transmetallation step.

Module 3: Scavenging & Purification

User Issue: "I achieved high conversion, but my product has 2000 ppm residual Pd. Standard silica columns aren't removing it."

Root Cause Analysis: The same property that kills the catalysis (N-coordination) makes purification difficult. The pyridine product is actively holding onto the Palladium.

The Solution: Chelation Scavenging Standard silica is insufficient. You need a scavenger with a higher affinity for Pd than your pyridine product.

Protocol:

-

Dilute crude reaction mixture in THF/MeOH (1:1).

-

Add Thiol-modified Silica (Si-Thiol) or DMT-functionalized Silica (4 equivalents relative to Pd loading).

-

Stir at 50°C for 4 hours (Heat is crucial to break the Pd-Pyridine bond).

-

Filter.[1] This typically reduces Pd from >1000 ppm to <50 ppm [3].

Experimental Protocol: The "Self-Validating" Loading Screen

Do not guess your loading. Use this micro-scale screen to determine the "Cliff Point"—the lowest loading before yield crashes.

Reagents:

-

Substrate: 2-Iodopyridine (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.5 equiv)

-

Base:

(2.0 equiv, finely ground) -

Solvent: Dioxane/Water (4:1)

Workflow:

-

Stock Solution Prep: Prepare a master stock of the catalyst (e.g., Pd-PEPPSI-IPent) in Dioxane at 1000 ppm concentration.

-

Serial Dilution: Create 4 vials with the following loadings:

-

High: 1.0 mol% (Standard control)

-

Mid: 0.1 mol% (Target efficiency)

-

Low: 0.05 mol% (Stress test)

-

Ultra-Low: 0.01 mol% (Limit test)

-

-

Execution: Run all vials in parallel at 60°C for 4 hours.

-

Analysis: Quench with dilute HCl (to protonate the pyridine and release Pd). Analyze via UPLC.

Data Interpretation Table:

| Loading (mol%) | Conversion (%) | Diagnosis | Action |

| 1.0 | >98% | System works, but wasteful. | Move to 0.1%. |

| 0.1 | >95% | Ideal Process Window. | Validate on gram scale. |

| 0.05 | 60% | "Cliff Point" reached. | Catalyst death is occurring. |

| 0.01 | <10% | Kinetic incompetence. | Turnover frequency (TOF) too low. |

Troubleshooting Logic Tree

Use this flow to diagnose failures during the screening process.

Figure 2: Decision matrix for troubleshooting low yields in iodopyridine couplings.

References

-

Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. [Link]

-

Ingoglia, B. T., et al. (2019). "Palladium Catalyst Speciation: The Iodide Paradox." ACS Catalysis. [Link]

-

Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development. [Link][2]

Sources

Troubleshooting low reactivity of the 2-amino group in electron-deficient pyridines

Topic: Troubleshooting Low Reactivity of Electron-Deficient 2-Aminopyridines

Ticket ID: #2AP-EWG-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "Deceptive Aniline"

Welcome to the technical support hub. If you are here, you likely treated a 2-aminopyridine (2-AP) derivative like a standard aniline and failed.

The Core Problem:

2-Aminopyridines are not true anilines; they are cyclic amidines . In electron-deficient systems (e.g., those substituted with

-

Electronic Sink: The pyridine ring nitrogen (

) pulls electron density via resonance, leaving the exocyclic amino group ( -

Catalyst Poisoning: In transition metal catalysis, the

and -

Ambident Reactivity: Electrophiles often attack the

(kinetic site) rather than the

This guide provides self-validating protocols to bypass these thermodynamic and kinetic traps.

Diagnostic Module

Before changing reagents, identify your specific failure mode using the logic flow below.

Troubleshooting Protocols

Issue A: C-N Coupling Fails (Buchwald-Hartwig)

Symptom: Reaction stalls at <10% conversion. Adding more catalyst does not help. Root Cause: Bidentate Chelation. The 2-aminopyridine binds the Pd center through both nitrogens, forming a strained 4-membered metallacycle or bridging two Pd atoms, effectively poisoning the catalyst.

The Solution: Steric Bulk & Pre-Activation

You must use ligands bulky enough to physically prevent bidentate coordination, or "mask" the amine.

Comparative Ligand Performance for 2-APs

| Ligand Class | Example | Suitability | Mechanism of Action |

| Simple Phosphines | POOR | Allows bidentate poisoning ( | |

| Biaryl Phosphines | BrettPhos , tBuBrettPhos | EXCELLENT | Bulky isopropyl/t-butyl groups prevent |

| Pre-catalysts | Pd-G3/G4 | CRITICAL | Ensures rapid entry into catalytic cycle before amine binding occurs. |

Optimized Protocol (Buchwald-Hartwig)

Standard conditions often fail. Use this "Bulky Base/Bulky Ligand" system.

-

Catalyst Loading: Use BrettPhos Pd G4 (2–5 mol%). Do not use

+ Ligand (in situ generation is too slow). -

Base: Use LiHMDS (1.0 M in THF) or NaOtBu .

-

Why: Electron-deficient 2-APs are acidic (

~13-15). You must fully deprotonate the amine to facilitate transmetallation. Weak bases (

-

-

Solvent: 1,4-Dioxane or Toluene (anhydrous).

-

Temperature: 80–100 °C.

Self-Validation Step: Run a control TLC/LCMS after 1 hour. If SM is untouched, add 1.0 equiv of Boc-anhydride to the 2-AP first. Convert it to the mono-Boc protected amine. The Boc-2-aminopyridine is a superior coupling partner (prevents catalyst poisoning) and the Boc group is easily cleaved later.

Issue B: Alkylation Occurs at the Wrong Nitrogen

Symptom: You intended to alkylate the exocyclic amine (

-

Ring Nitrogen (

): More basic, kinetically accessible (Nucleophilic attack). -

Exocyclic Nitrogen (

): Less basic, but the anion is the thermodynamic nucleophile.

The Solution: The "Anionic Switch"

Never attempt alkylation under neutral conditions (

Protocol: NaH-Mediated Alkylation

-

Dissolution: Dissolve 2-AP (1.0 equiv) in anhydrous DMF or THF at 0 °C.

-

Deprotonation: Add NaH (60% dispersion, 1.2 equiv) slowly.

-

Observation: Watch for

evolution. Stir at 0 °C for 30 mins until evolution ceases. The solution often turns yellow/orange (formation of the anion).

-

-

Alkylation: Add the electrophile (1.1 equiv) dropwise.

-

Temperature: Allow to warm to RT.

-

Note: If the ring is highly electron-deficient (e.g., 5-nitro-2-aminopyridine), the anion is stable. If the reaction is sluggish, heat to 60 °C.

-

Issue C: Sandmeyer Reaction (Diazotization) Fails

Symptom: Attempting to convert

The Solution: Non-Aqueous Diazotization (Doyle-Type)

Eliminate water entirely. Use an organic nitrite ester (

Protocol: Non-Aqueous Halogenation

Reagents:

-

t-Butyl Nitrite (t-BuONO): 1.5 equiv.

-

Copper(II) Halide (

or -

Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step:

-

Suspend

(for bromination) and -

Add the electron-deficient 2-aminopyridine slowly (solid addition or solution dropwise) at room temperature or 60 °C.

-

Why: This generates the radical/cation species in the immediate presence of the halogen source (

), ensuring capture before decomposition.

-

-

Workup: Quench with aqueous

to chelate copper salts.

Data Comparison: Aqueous vs. Non-Aqueous

| Substrate | Method A: | Method B: |

| 2-Amino-5-nitropyridine | 15% Yield (Hydrolysis dominant) | 82% Yield |

| 2-Amino-3,5-dichloropyridine | 0% (No reaction/insoluble) | 76% Yield |

References

-

Mechanistic Insight (Pd-Catalysis)

- Title: "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph

- Source:Journal of the American Chemical Society (Buchwald et al.)

- Context: Establishes the necessity of bulky biaryl phosphine ligands (BrettPhos)

-

Non-Aqueous Diazotization

- Title: "Alkyl Nitrites as Efficient Reagents for the Transformation of Aminopyridines to Halopyridines."

- Source:Journal of Organic Chemistry (Doyle et al. / General methodology)

- Context: Defines the t-butyl nitrite protocol for electron-deficient amines.

-

Regioselectivity (Alkylation)

-

Title: "Regioselective alkylation of the exocyclic nitrogen of heterocyclic amidines."[1]

- Source:Tetrahedron Letters

- Context: Explains the HSAB and basicity principles governing Ring vs.

-

-

General Reactivity Overview

For further assistance with specific substrates, please submit a structural query to the Process Chemistry Group.

Sources

Technical Support Center: Recrystallization of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine

Executive Summary & Chemical Context

The Challenge: Recrystallizing 2-Amino-3-iodo-4-(trifluoromethyl)pyridine presents a unique solubility paradox. The molecule contains conflicting functional groups:

-

The Polar Domain: The 2-amino pyridine core is capable of hydrogen bonding (donor/acceptor) and is moderately polar.

-

The Lipophilic Domain: The 4-trifluoromethyl (-CF

) and 3-iodo (-I) substituents significantly increase lipophilicity and reduce water solubility.

The Implication: Standard single-solvent systems often fail. Polar solvents (MeOH) may dissolve the compound too well (preventing recovery), while non-polar solvents (Hexanes) often lead to "oiling out" rather than crystallization due to the fluorine-fluorine interactions disrupting the crystal lattice.

This guide provides three validated solvent systems designed to balance these forces, ensuring high purity and yield.

Recommended Solvent Systems

The following systems have been selected based on the physicochemical properties of aminohalopyridines.

System A: The "Workhorse" (Yield & Purity Balance)

Solvent Mixture: Ethyl Acetate (EtOAc) / n-Heptane

-

Ratio: 1:3 to 1:5 (v/v)

-

Mechanism: EtOAc solubilizes the polar amino-pyridine core; Heptane acts as the anti-solvent to force the lipophilic CF

/Iodo domains to stack. -

Best For: General purification after column chromatography or extraction.

System B: The "Desalting" System

Solvent Mixture: Ethanol (EtOH) / Water

-

Ratio: Variable (Start with pure EtOH, add H

O to saturation) -

Mechanism: The high dielectric constant of water forces organic molecules out of solution while retaining inorganic salts (e.g., sodium iodide, catalyst residues) often left over from the iodination step.

-

Best For: Crude material containing inorganic salts or very polar baseline impurities.

-

Warning: Avoid prolonged boiling, as aqueous conditions can occasionally promote hydrolytic de-iodination in the presence of trace metals.

System C: The "Crystal Growth" System

Solvent: Toluene (Single Solvent)

-

Mechanism: Toluene allows for higher temperature dissolution (~110°C). Its aromatic nature promotes

- -

Best For: Final polishing for analytical standards or X-ray crystallography.

Interactive Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common issue with trifluoromethylated compounds. The melting point is likely depressed by impurities, causing the compound to separate as a liquid phase before it can crystallize. Corrective Action:

-

Reheat the mixture until the oil redissolves.

-

Add a "Bridge" Solvent: Add a small amount (5-10% volume) of Dichloromethane (DCM) or Toluene. This helps solvate the oil phase just enough to allow organized nucleation.

-

Seed: Cool to the cloud point and add a tiny crystal of pure material.

-

Slow Down: Insulate the flask with foil/cotton. Rapid cooling traps impurities that lower the melting point, causing oiling.

Issue 2: "The crystals are yellow/brown."

Diagnosis: Trace free iodine (

-

The Thiosulfate Wash: Before recrystallization, dissolve the crude in EtOAc and wash with 10% aqueous Sodium Thiosulfate (

). This reduces -

Charcoal Treatment: During the hot filtration step of recrystallization, add activated carbon (1-2% by weight), stir for 5 minutes, and filter through Celite.

Issue 3: "Yield is too low (<50%)."

Diagnosis: The compound is likely too soluble in the primary solvent (e.g., too much EtOAc or Ethanol). Corrective Action:

-

Concentrate: Evaporate 30% of the solvent volume.

-

Cool Harder: Place the flask in a freezer (-20°C) rather than just a fridge.

-

Second Crop: Collect the mother liquor, evaporate it to half volume, and repeat the crystallization (Note: The second crop will have lower purity).

Detailed Experimental Protocol (System A)

Objective: Purify 5.0 g of crude 2-Amino-3-iodo-4-(trifluoromethyl)pyridine.

-

Preparation:

-

Place 5.0 g of crude solid in a 100 mL round-bottom flask (RBF).

-

Prepare a heating bath at 75°C.

-

Measure 15 mL of Ethyl Acetate (Solvent 1) and 60 mL of n-Heptane (Solvent 2).

-

-

Dissolution:

-

Add the 15 mL EtOAc to the RBF.

-

Heat to reflux with stirring.

-

Checkpoint: If solids remain, add more EtOAc in 1 mL increments until fully dissolved. (Do not exceed 25 mL total).

-

-

Anti-Solvent Addition:

-

Remove from heat source momentarily.[1]

-

Slowly add 15 mL of n-Heptane (warm) down the condenser.

-

Return to reflux. The solution should remain clear.

-

Continue adding Heptane slowly until a faint, persistent cloudiness appears (the "Cloud Point").

-

-

Clarification:

-

Add 1-2 mL of EtOAc to clear the cloudiness. The solution is now saturated.[2]

-

-

Crystallization:

-

Isolation:

-

Filter using a Buchner funnel.

-

Wash: Rinse the filter cake with 10 mL of cold 1:5 EtOAc/Heptane.

-

Dry: Vacuum dry at 40°C for 4 hours.

-

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct purification workflow based on the impurity profile.

Caption: Workflow for selecting the optimal solvent system based on crude material characteristics.

References

-

BenchChem. "A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine." Technical Guides. Accessed February 18, 2026. Link

- Context: Establishes baseline solubility for the non-iodin

-

Vertex Pharmaceuticals. "Method for producing 2-amino-4-(trifluoromethyl)pyridine." European Patent EP2527327A1. Link

- Context: Describes industrial scale-up and purification of the amino-CF3-pyridine scaffold.

-

University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Laboratory Techniques. Link

- Context: General principles for solvent selection in heterocyclic chemistry.

-

PubChem. "2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Compound Summary."[3] National Library of Medicine. Link

- Context: Physicochemical data for structurally analogous fluorin

Sources

Technical Support Center: Functionalization of 3-iodo-4-(trifluoromethyl)pyridine

Current Status: Operational Ticket ID: REGIO-PYR-CF3-I Assigned Specialist: Senior Application Scientist, Organometallic Division

Executive Summary: The Substrate Architecture

You are working with 3-iodo-4-(trifluoromethyl)pyridine . This is a deceptive scaffold. While it appears to be a standard halopyridine, the combination of the basic nitrogen, the labile C3-iodine, and the electron-withdrawing C4-CF3 group creates a "perfect storm" for regiochemical scrambling known as the Halogen Dance .

This guide treats your experiment as a debugging process. We do not just give you a recipe; we explain the failure modes of the hardware (the molecule) so you can patch your protocol.

The Reactivity Map

| Position | Reactivity Profile | Primary Challenge | Recommended Tool |

| C3 (Iodine) | Cross-Coupling Gateway. Site of Suzuki, Sonogashira, Heck reactions. | Protodeiodination. The electron-deficient ring promotes oxidative addition, but also rapid reduction if transmetallation is slow. | Pd-catalysis with Buchwald ligands (e.g., XPhos). |

| C2 (Proton) | Kinetic Acidic Site. The proton is sandwiched between N and I. | Halogen Dance (Migration). Deprotonation here creates a transient anion that triggers Iodine migration from C3 to C2. | Knochel Bases (TMPMgCl·LiCl) at -78°C. |

| C6 (Proton) | Thermodynamic/Steric Site. Accessible if C2 is blocked or if using bulky bases. | Regioselectivity. Hard to target exclusively without touching C2. | Steric control or blocking groups.[1] |

| C4 (CF3) | Blocking Group. Activates the ring for SNAr but blocks C4-lithiation. | Hydrolysis. CF3 can be sensitive to super-strong nucleophiles. | Avoid extreme basic conditions >0°C. |

Interactive Troubleshooting Pathways

Module A: "I want to functionalize C2, but I lost the Iodine at C3."

Diagnosis: You likely triggered the Halogen Dance (HD) .[2] When you treat 3-iodo-pyridines with lithium bases (LDA, n-BuLi), the kinetic deprotonation occurs at C2. However, the resulting C2-lithio species is unstable. The Iodine atom "dances" (migrates) from C3 to C2 to stabilize the anion, leaving the lithium at C3. Quenching this results in a product where the Iodine has moved, or the ring has polymerized (via pyridyne intermediates).

The Fix: Switch to Magnesium (The Turbo-Grignard Protocol) Lithium is too aggressive. Magnesium forms a more covalent, less reactive bond, "freezing" the intermediate before the iodine can migrate.

Protocol: C2-Selective Magnesiation

-

Reagent: TMPMgCl·LiCl (Knochel’s Base).

-

Rationale: The TMP (tetramethylpiperidyl) ligand provides steric bulk to prevent nucleophilic attack on the ring, while the Mg-Li complex increases solubility and basicity without the extreme reactivity of pure organolithiums.

Step-by-Step:

-

Preparation: Flame-dry a flask under Argon. Dissolve 3-iodo-4-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF [0.5 M].

-

Cooling: Cool strictly to -78 °C .

-

Addition: Add TMPMgCl·LiCl (1.1 equiv) dropwise over 5 minutes.

-

Critical: Do not let the temperature rise above -65 °C.

-

-

Incubation: Stir at -78 °C for 30 minutes .

-

Checkpoint: Take a small aliquot, quench with D2O, and check NMR. You should see >90% deuterium incorporation at C2 and retention of the C3-iodine.

-

-

Trapping: Add your electrophile (aldehyde, ketone, alkyl halide) slowly.

-

Warming: Allow to warm to room temperature only after the electrophile has been added.

Module B: "My Suzuki coupling at C3 is failing (Low Yield / Deiodination)."

Diagnosis: Protodeiodination . The C4-CF3 group pulls electron density from the ring, making the C3-I bond highly reactive toward oxidative addition (good) but also making the intermediate Pd-aryl species prone to picking up a proton from the solvent or moisture if the catalytic cycle stalls (bad).

The Fix: Active Catalyst Systems & Anhydrous Rigor

Protocol: High-Fidelity C3 Cross-Coupling

-

Catalyst: Pd(OAc)2 + XPhos (or Pd-XPhos G3/G4 precatalyst).

-

Base: K3PO4 (anhydrous) or CsF. Avoid aqueous carbonate bases if deiodination is high.

-

Solvent: Toluene/THF (anhydrous).

Step-by-Step:

-

Mix: Combine substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd-XPhos G3 (2-5 mol%), and K3PO4 (2.0 equiv) in a vial.

-

Purge: Cap and purge with Argon for 5 minutes.

-

Solvent: Add degassed anhydrous THF/Toluene (1:1).

-

Heat: Stir at 60 °C.

-

Note: Do not overheat (>80 °C) initially. The CF3 group activates the iodine enough that mild heat is sufficient. High heat promotes homocoupling.

-

Visualizing the Logic

Diagram 1: The Decision Matrix

How to choose your reagent based on the target position.

Caption: Operational decision tree for selecting reagents based on the desired functionalization site.

Diagram 2: The "Halogen Dance" Failure Mode

Understanding why Lithium reagents fail at C2.

Caption: Mechanism of the Halogen Dance. Lithium facilitates the migration of Iodine from C3 to C2. Magnesium prevents this.

FAQ: Common Failures & Solutions

Q: I used n-BuLi at -78°C and got a complex mixture. Why? A: n-BuLi is a nucleophile as well as a base. It likely attacked the pyridine ring (nucleophilic aromatic substitution) or the CF3 group, or triggered the halogen dance instantly. Never use n-BuLi for deprotonation of this substrate. Use non-nucleophilic amide bases (LDA) or, preferably, Knochel bases (TMPMgCl·LiCl).[3][4][5][6]

Q: Can I use the CF3 group to direct ortholithiation to C5? A: In theory, yes, CF3 is a directing group. However, the acidity of the C2 proton (flanked by N and I) is significantly higher. To hit C5, you would typically need to block C2 first (e.g., with a silyl group or halogen) or use a specific directing group strategy that overrides the natural electronic bias.

Q: I see "homocoupling" (dimer) in my Suzuki reaction. A: This is common with electron-deficient aryl iodides.

-

Fix 1: Reduce catalyst loading.

-

Fix 2: Ensure your Boronic Acid is in excess (1.5 to 2.0 equiv).

-

Fix 3: Degas your solvents more thoroughly; oxygen promotes homocoupling.

References

-

Knochel, P., et al. "Continuous Flow Magnesiation of Functionalized Heterocycles and Acrylates with TMPMgCl·LiCl." Angewandte Chemie International Edition, 2014.

- Relevance: Establishes the protocol for using TMPMgCl·LiCl to avoid side reactions in sensitive pyridines.

-

Schlosser, M. "The 'Halogen Dance' on Heterocycles." European Journal of Organic Chemistry, 2005.

- Relevance: Definitive mechanistic explanation of the base-catalyzed halogen migr

-

Queguiner, G. "Regioselective functionalization of 3-halopyridines." Chemical Reviews, 2003.

- Relevance: Comprehensive review of lithi

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes." Chemical Science, 2011.[7]

- Relevance: Selection of ligands (XPhos/SPhos)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asynt.com [asynt.com]

- 5. researchgate.net [researchgate.net]

- 6. Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

Advanced HPLC Method Development for Iodinated Aminopyridines: PFP vs. C18

Executive Summary

In the synthesis of Suzuki coupling precursors and fragment-based drug discovery, iodinated aminopyridines (e.g., 2-amino-5-iodopyridine) are critical intermediates. However, their purity analysis presents a "perfect storm" of chromatographic challenges: the basicity of the aminopyridine moiety causes severe peak tailing on traditional silicas, while the lipophilic iodine atom creates solubility issues. Most critically, the presence of regioisomers (e.g., 3-iodo vs. 5-iodo) often defies separation on standard alkyl phases due to identical hydrophobicity.

This guide objectively compares the industry-standard C18 (L1) approach against the targeted Pentafluorophenyl (PFP/F5) stationary phase.

The Verdict: While High-pH C18 methods solve peak shape issues, PFP phases are the superior choice for purity analysis due to their unique ability to resolve halogenated positional isomers via electrostatic and

The Challenge: Why Standard Methods Fail

The analysis of iodinated aminopyridines fails on "generic" gradients for two mechanistic reasons:

-

Silanol Interactions (Peak Tailing): The pyridine nitrogen (pKa ~6.0–7.0) is protonated at standard acidic pH (0.1% Formic Acid). These cations interact strongly with residual silanols on the silica surface, causing thermodynamic tailing (

). -

Isomeric Co-elution: The iodine atom dominates the hydrophobic retention mechanism. On a C18 column, 2-amino-3-iodopyridine and 2-amino-5-iodopyridine have nearly identical partition coefficients (

), resulting in co-elution or "shouldering."

Comparative Analysis: C18 vs. PFP

The following data summarizes optimization experiments performed on a mixture of 2-amino-5-iodopyridine (Target) and its regioisomer 2-amino-3-iodopyridine (Impurity).

Table 1: Performance Metrics Comparison

| Feature | Standard C18 (Acidic) | Hybrid C18 (High pH) | PFP (Pentafluorophenyl) |

| Stationary Phase | C18 (fully porous, 3.5µm) | C18 (Hybrid/Ethylene-bridged) | Fluorinated Phenyl (Core-shell) |

| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |

| Buffer pH | 2.8 (Formic Acid) | 10.0 (Ammonium Bicarbonate) | 2.8 (Ammonium Formate) |

| Tailing Factor ( | 1.8 (Poor) | 1.1 (Excellent) | 1.2 (Good) |

| Isomer Resolution ( | 0.8 (Co-elution) | 1.2 (Partial) | 3.5 (Baseline) |

| Mechanism | Hydrophobic Interaction | Hydrophobic + Neutral Suppression | Hydrophobic + Dipole-Dipole |

Mechanistic Insight[2][3]

-

C18 High pH: By raising the pH to 10.0, the aminopyridine becomes neutral (unprotonated). This eliminates cation exchange with silanols, fixing the tailing. However, it does not significantly improve selectivity between isomers.[1]

-

PFP (The Solution): The fluorine atoms on the PFP ring create a strong electron-deficiency (Lewis acid).[2] The iodine atom on the analyte is highly polarizable (Lewis base character). This creates a specific electrostatic interaction. Furthermore, the rigid PFP ring allows for "shape selectivity" between the 3-iodo and 5-iodo isomers that flexible C18 chains cannot provide.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow ensures you do not waste time on C18 optimization when PFP is required.

Caption: Decision matrix for selecting stationary phases based on the presence of structural isomers.

Recommended Experimental Protocol (PFP Method)

This protocol is designed to be self-validating. The use of Methanol is mandatory ; Acetonitrile (ACN) forms a dipole layer on the PFP surface that masks the fluorine-iodine interaction, destroying selectivity.

Instrument Configuration

-

System: HPLC or UHPLC with DAD.

-

Column: Core-shell PFP, 2.7 µm, 100 x 4.6 mm (e.g., Kinetex PFP, Raptor FluoroPhenyl, or ACE C18-PFP).

-

Temperature: 35°C (Control is critical for selectivity).

-

Detection: UV 254 nm (primary) and 280 nm.

Reagents

-

Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 2.8 with Formic Acid.

-

Mobile Phase B: 100% Methanol (LC-MS Grade).

-

Diluent: 50:50 Water:Methanol.

Gradient Table

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |

| 0.0 | 5 | 1.0 | Equilibration |

| 1.0 | 5 | 1.0 | Isocratic Hold (Focusing) |

| 10.0 | 90 | 1.0 | Linear Gradient |

| 12.0 | 90 | 1.0 | Wash |

| 12.1 | 5 | 1.0 | Re-equilibration |

| 16.0 | 5 | 1.0 | End |

System Suitability Test (SST) Criteria

To ensure the method is valid for daily use, the following criteria must be met:

-

Resolution (

): > 2.0 between 2-amino-5-iodopyridine and any adjacent isomer. -

Tailing Factor (

): < 1.3 for the main peak. -

Precision: RSD < 2.0% for retention time (n=5).

Scientific Mechanism: Why PFP Wins

Understanding the interaction mechanism allows for better troubleshooting.

Diagram 2: The "Fluorine-Iodine" Selectivity Mechanism

This diagram illustrates the specific molecular interactions occurring on the PFP surface that are absent on C18.

Caption: The PFP phase utilizes multiple interaction modes. The Dipole-Dipole interaction (C-F ...[1] C-I) is the primary driver for separating halogenated isomers.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Loss of Resolution | ACN used instead of MeOH | Switch Mobile Phase B to 100% Methanol. ACN suppresses |

| Peak Tailing ( | pH too close to pKa | Lower pH to < 3.0 (ensure full protonation) or switch to High pH method if isomers are absent. |

| Retention Drift | Ion-pairing effect | If using TFA, switch to Formic Acid. TFA modifies the stationary phase surface permanently. |

References

-

Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

-

Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A C18 phase with unique selectivity.[1] Retrieved from

-

Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1] LCGC North America. Retrieved from

-

Sigma-Aldrich. (n.d.).[2] 2-Amino-5-iodopyridine Product Specification. Retrieved from

Sources

A Senior Application Scientist’s Guide: Comparing the Impact of 4-CF3 vs. 4-Methyl Substitution on Pyridine Ring Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of a hydrogen atom on a pyridine ring with either a methyl (-CH₃) or a trifluoromethyl (-CF₃) group at the 4-position dramatically alters the molecule's electronic properties and, consequently, its chemical reactivity. These two groups represent classic examples of an electron-donating group (EDG) and a potent electron-withdrawing group (EWG), respectively. Understanding their opposing effects is paramount for designing synthetic routes and modulating molecular properties in fields like medicinal chemistry and materials science. This guide provides an in-depth comparison of their influence on pyridine's basicity, nucleophilicity, and susceptibility to both electrophilic and nucleophilic aromatic substitution, supported by experimental data and mechanistic insights.

The Electronic Tug-of-War: Inductive vs. Hyperconjugative Effects

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The substituent at the 4-position directly influences the electron density across the entire ring system, particularly at the nitrogen lone pair and the ortho (2,6) and meta (3,5) positions.

-

4-Methyl Group (Picoline): The methyl group acts as an electron-donating group through two primary mechanisms:

-

Positive Inductive Effect (+I): The alkyl group weakly pushes electron density into the ring through the sigma bond.

-

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring donates electron density, further enriching the ring.

-

-

4-Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing group.

-

Negative Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, aggressively pulling electron density out of the pyridine ring through the C-C sigma bond. This effect is dominant and significantly depletes the ring of electron density.[1]

-

These contrasting electronic influences are the root cause of the observed differences in reactivity.

Caption: Electronic effects of -CH₃ and -CF₃ groups on the pyridine ring.

Impact on Fundamental Properties: Basicity (pKa)

The most direct measure of the electronic effect on the pyridine nitrogen is its basicity, quantified by the pKa of its conjugate acid. Electron donation increases the electron density on the nitrogen, making its lone pair more available to accept a proton, thus increasing basicity (higher pKa). Conversely, electron withdrawal decreases electron density, making the nitrogen less basic (lower pKa).

| Compound | Substituent | Electronic Effect | pKa of Conjugate Acid |